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Acid-PEG1-C2-Boc

Cat. No.: B605132
M. Wt: 218.25 g/mol
InChI Key: ZDYGOKORAHMWLC-UHFFFAOYSA-N
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Description

Significance of PEGylation in Modern Scientific Disciplines

PEGylation has become a cornerstone technique in pharmaceutical and biomedical research for its ability to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. researchgate.net By increasing the molecular size of a compound, PEGylation can reduce its renal clearance, thereby prolonging its circulation time in the bloodstream. sigmaaldrich.comump.edu.pl This modification can also shield the attached molecule from enzymatic degradation and reduce its immunogenicity by masking epitopes from the immune system. wisdomlib.orgresearchgate.net

The applications of PEGylation extend to various areas:

Drug Delivery: PEGylation is instrumental in enhancing the solubility and stability of poorly water-soluble drugs. ump.edu.plaxispharm.com It is also used to modify the surface of drug-carrying nanoparticles, creating a "stealth" effect that helps them evade the immune system and prolong their circulation. wisdomlib.orgwisdomlib.org

Protein and Peptide Therapeutics: The attachment of PEG chains to therapeutic proteins and peptides can significantly increase their stability and half-life in the body, leading to improved efficacy and less frequent administration. sigmaaldrich.comresearchgate.net

Biomaterials and Tissue Engineering: Multi-arm PEG derivatives are utilized in the formation of hydrogels, which are water-swollen polymer networks with applications in tissue engineering and controlled drug release.

Overview of Heterobifunctional PEG Linkers in Bioconjugation and Materials Science

Heterobifunctional PEG linkers are a class of PEG derivatives that possess two different reactive functional groups at their termini. axispharm.com This dual functionality allows for the specific and controlled conjugation of two different molecular entities, making them highly valuable tools in bioconjugation and materials science. axispharm.com

The distinct reactive ends of a heterobifunctional PEG linker enable sequential reactions. For instance, one end can be reacted with a biomolecule, such as a protein or antibody, while the other end can be attached to a small molecule drug, a fluorescent probe, or a solid support. nih.gov This precise control over conjugation is crucial for creating well-defined bioconjugates with desired properties. nih.gov

In materials science, heterobifunctional PEGs are employed to functionalize surfaces and nanoparticles. By anchoring one end of the PEG linker to a surface, the other reactive group is exposed, allowing for the subsequent attachment of specific ligands, targeting molecules, or other functional moieties. This approach is fundamental in the development of biosensors, targeted drug delivery systems, and functionalized biomaterials.

Focus of this Article: Acid-PEG1-t-butyl ester

This article will now focus specifically on the chemical compound Acid-PEG1-t-butyl ester . This particular heterobifunctional PEG linker contains a carboxylic acid group at one end and a t-butyl protected carboxylic acid at the other. cd-bioparticles.net The presence of these two distinct functional groups, with one being temporarily protected, offers a versatile platform for a range of chemical modifications and bioconjugation strategies.

The terminal carboxylic acid can be readily reacted with primary amine groups to form stable amide bonds, a common reaction in bioconjugation. cd-bioparticles.net The t-butyl ester group, on the other hand, serves as a protecting group for the second carboxylic acid. This protecting group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the free carboxylic acid for further functionalization. cd-bioparticles.netcreative-biolabs.com This orthogonal reactivity is a key feature that makes Acid-PEG1-t-butyl ester a valuable building block in complex multi-step syntheses.

The short, single ethylene (B1197577) glycol unit in the PEG chain provides a degree of water solubility to the molecule and the resulting conjugates. cd-bioparticles.netcreative-biolabs.com This article will delve into the chemical properties, synthesis, and diverse research applications of Acid-PEG1-t-butyl ester, highlighting its role as a fundamental tool in modern chemical and biological sciences.

Detailed Research Findings on Acid-PEG1-t-butyl ester

Acid-PEG1-t-butyl ester is a heterobifunctional linker that has garnered significant interest in various research domains due to its unique structural features. It contains a free carboxylic acid and a t-butyl protected carboxylic acid, connected by a single polyethylene (B3416737) glycol (PEG) unit. This arrangement allows for selective chemical modifications, making it a versatile tool in the synthesis of complex molecules and bioconjugates.

Chemical Properties and Synthesis

The key to the utility of Acid-PEG1-t-butyl ester lies in its orthogonal protecting group strategy. The free carboxylic acid can be activated, for example with EDC or DCC, to react with primary amines, forming a stable amide bond. cd-bioparticles.net The t-butyl ester group remains intact during this process and can be subsequently deprotected using acidic conditions to liberate the second carboxylic acid for further reactions. cd-bioparticles.netcreative-biolabs.com

The synthesis of various heterobifunctional oligo(ethylene glycol) linkers, including those with structures analogous to Acid-PEG1-t-butyl ester, has been described in the literature. These synthetic routes often involve the desymmetrization of oligo(ethylene glycol)s by converting one of the terminal hydroxyl groups into a different functionality. nih.gov

Below is a table summarizing the key chemical properties of related and functionalized Acid-PEG1-t-butyl ester derivatives.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Functional Groups
Acid-PEG1-t-butyl esterNot availableC9H16O5204.22Carboxylic Acid, t-butyl ester
Amino-PEG1-t-butyl ester1260092-46-3C9H19NO3189.26Amine, t-butyl ester medkoo.com
Azido-PEG1-t-butyl ester1374658-85-1C9H17N3O3215.25Azide (B81097), t-butyl ester aaronchem.com
Bromo-PEG1-t-butyl ester1393330-36-3C9H17BrO3253.14Bromide, t-butyl ester dcchemicals.com
Hydroxy-PEG4-t-butyl ester518044-32-1C15H30O7322.40Hydroxyl, t-butyl ester sigmaaldrich.com

Applications in Research

The unique structure of Acid-PEG1-t-butyl ester and its derivatives makes them valuable in several areas of research:

Bioconjugation: These linkers are used to connect biomolecules, such as peptides or antibodies, to other molecules of interest, including fluorescent dyes or drug molecules. nih.gov The hydrophilic PEG spacer can enhance the solubility of the resulting conjugate in aqueous environments. cd-bioparticles.netcreative-biolabs.com

Drug Delivery: As a component of drug delivery systems, these linkers can be used to attach drugs to carrier molecules or to form biocompatible micelles for the encapsulation of poorly water-soluble drugs. axispharm.comaxispharm.com

PROTACs: Acid-PEG linkers of varying lengths are employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein. medchemexpress.com

Materials Science: The functional groups on these linkers allow for the modification of surfaces and nanoparticles, enabling the creation of materials with tailored properties for applications such as biosensors and targeted imaging.

The table below provides an overview of various Acid-PEG-t-butyl ester derivatives with different PEG chain lengths and their primary research applications.

Compound Name Primary Research Application
Acid-PEG1-t-butyl esterBuilding block for bioconjugation and synthesis
Acid-PEG10-t-butyl esterPROTAC Linker medchemexpress.com
Acid-PEG12-t-butyl esterPROTAC Linker medchemexpress.com
Acid-PEG25-t-butyl esterSynthesis of complex molecules
Amino-PEG1-t-butyl esterLinker for antibody-drug conjugates medkoo.com
Azido-PEG1-t-butyl esterClick chemistry reactions, synthesis of pharmaceuticals and advanced materials aaronchem.com
Bromo-PEG1-t-butyl esterLinker for antibody-drug conjugates dcchemicals.com
Hydroxy-PEG4-t-butyl esterBioconjugation, synthesis of small molecules and PROTACs sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O5 B605132 Acid-PEG1-C2-Boc

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-10(2,3)15-9(13)5-7-14-6-4-8(11)12/h4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYGOKORAHMWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements for Acid Peg1 T Butyl Ester

Established Synthetic Strategies for the Primary Compound

The synthesis of Acid-PEG1-t-butyl ester involves two key transformations: the formation of the t-butyl ester and the introduction of the terminal carboxylic acid.

Esterification Reactions for t-Butyl Ester Formation

The formation of the t-butyl ester is a critical step in the synthesis of Acid-PEG1-t-butyl ester. The t-butyl group serves as a protecting group for the carboxylic acid, preventing it from reacting during subsequent synthetic steps. Due to the propensity of tert-butanol (B103910) to form carbocations and eliminate to isobutene under strongly acidic conditions typical of Fischer esterification, milder methods are often employed. organic-chemistry.org

One common approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgcommonorganicchemistry.comorgsyn.org This method is effective for sterically hindered alcohols like tert-butanol and proceeds under mild, neutral conditions. organic-chemistry.orgorgsyn.org The reaction involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org

Another strategy involves the reaction of a carboxylic acid with di-t-butyl dicarbonate (B1257347) in the presence of a catalytic amount of DMAP. thieme-connect.com This method offers the advantage of having volatile byproducts, simplifying purification. thieme-connect.com Additionally, tert-butyl esters can be prepared by reacting the carboxylic acid with tert-butyl acetoacetate (B1235776) under gentle warming with an acid catalyst. researchgate.net

A specific synthesis of a precursor, tert-butyl 2-(2-hydroxyethoxy)acetate, involves the reaction of an alcohol with tert-butyl bromoacetate (B1195939) in the presence of a base like potassium tert-butoxide in a solvent such as tetrahydrofuran. rsc.org

Table 1: Comparison of t-Butyl Esterification Methods

MethodReagentsKey Features
Steglich Esterification Carboxylic Acid, tert-Butanol, DCC, DMAP (cat.)Mild conditions, suitable for acid-sensitive substrates. organic-chemistry.orgcommonorganicchemistry.comorgsyn.org
(BOC)2O Method Carboxylic Acid, tert-Butanol, (BOC)2O, DMAP (cat.)Volatile byproducts (t-BuOH, CO2) simplify purification. thieme-connect.com
tert-Butyl Acetoacetate Carboxylic Acid, tert-Butyl Acetoacetate, Acid (cat.)Generates low pressure, suitable for lab-scale synthesis. researchgate.net
Williamson Ether Synthesis Variant Alcohol, tert-Butyl Bromoacetate, Base (e.g., tBuOK)Used for synthesizing precursors with hydroxyl groups. rsc.org

Methodologies for Carboxylic Acid Termini Introduction

With the t-butyl ester in place, the next step is the introduction of the free carboxylic acid at the other end of the PEG linker. A common strategy is the oxidation of a primary alcohol.

The precursor, tert-butyl 2-(2-hydroxyethoxy)acetate, contains a primary alcohol that can be oxidized to a carboxylic acid. rsc.orgachemblock.comsigmaaldrich.com Various oxidizing agents can be employed for this transformation. For instance, oxidation of polyethylene (B3416737) glycols to their corresponding dicarboxylic acids can be achieved using nitric acid or through catalytic oxidation over a fixed bed catalyst. google.comgoogle.com However, these methods can sometimes lead to the cleavage of ether linkages in the PEG chain. google.com Milder and more selective methods, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with an oxidant like sodium hypochlorite, are often preferred to avoid over-oxidation and side reactions. acs.org While direct oxidation of primary alcohols to carboxylic acids can be challenging due to potential side reactions, it remains a viable route. researchgate.net

Selective Deprotection Methodologies of the t-Butyl Ester Group

The utility of Acid-PEG1-t-butyl ester as a linker relies on the ability to selectively remove the t-butyl protecting group to reveal the free carboxylic acid, which can then be used for further conjugation.

Acid-Catalyzed Deprotection Mechanisms

The t-butyl ester is highly susceptible to cleavage under acidic conditions. acsgcipr.org The mechanism involves protonation of the ester oxygen, followed by the departure of the stable tert-butyl carbocation, which is then typically deprotonated to form isobutene. acsgcipr.orgstackexchange.comechemi.com

A widely used reagent for this deprotection is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). rsc.orgresearchgate.net The reaction with 50% TFA in DCM at room temperature is generally efficient for cleaving t-butyl esters. researchgate.net During this process, TFA can react with the liberated t-butyl cation to form t-butyl trifluoroacetate (B77799) as a byproduct. nih.govcapes.gov.br The use of scavengers can help to trap the t-butyl cation and prevent side reactions. nih.govcapes.gov.br Other strong acids such as hydrochloric acid (HCl) in dioxane can also be used. nih.gov The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-labile protecting groups. acsgcipr.org

Table 2: Common Acidic Reagents for t-Butyl Ester Deprotection

ReagentConditionsNotes
Trifluoroacetic Acid (TFA) Typically 50% in DCM, room temperature. researchgate.netHighly effective; can generate t-butyl trifluoroacetate byproduct. rsc.orgnih.govcapes.gov.br
Hydrochloric Acid (HCl) 4M in anhydrous dioxane, room temperature. nih.govCan offer selectivity in the presence of other acid-labile groups. nih.gov
Aqueous Phosphoric Acid Aqueous solutionEnvironmentally benign and mild, showing selectivity for t-butyl groups over other protecting groups. organic-chemistry.org
Lewis Acids (e.g., ZnBr2, FeCl3) In an organic solvent like DCM. nih.govsigmaaldrich.comnih.govOffers an alternative to Brønsted acids, sometimes with enhanced chemoselectivity. acs.orgresearchgate.net

Chemoselective Deprotection in Complex Molecular Architectures

In molecules containing multiple acid-sensitive protecting groups, the chemoselective deprotection of the t-butyl ester is crucial. The ability to selectively cleave the t-butyl ester while leaving other groups like Boc (tert-butoxycarbonyl) or other esters intact is a significant advantage in multistep synthesis, particularly in peptide and medicinal chemistry. acs.orgresearchgate.net

Various methods have been developed to achieve this selectivity. For example, the use of Lewis acids like zinc bromide (ZnBr2) in dichloromethane has been shown to selectively hydrolyze t-butyl esters in the presence of other acid-labile groups. nih.govsigmaaldrich.com Similarly, cerium(III) chloride in combination with sodium iodide in acetonitrile (B52724) has been reported for the selective deprotection of t-butyl esters of N-Boc-protected amino acids. acs.orgthieme-connect.com Ferric chloride (FeCl3) has also been used for the on-resin deprotection of side-chain t-butyl esters in peptide synthesis. nih.gov The choice of reagent and conditions allows for fine-tuning the deprotection process to target the t-butyl ester specifically within a complex molecular framework. acs.orgresearchgate.net

Advanced Derivatization Techniques from Acid-PEG1-t-butyl ester Precursors

Once the t-butyl group is removed, the resulting dicarboxylic acid, 2-(2-carboxymethoxy)acetic acid, serves as a versatile precursor for a variety of derivatizations. broadpharm.compolysciences.com The two carboxylic acid groups can be differentiated to allow for the attachment of two different molecules.

The free carboxylic acid can readily undergo amide bond formation with primary or secondary amines. broadpharm.combroadpharm.comlibretexts.org This is typically achieved using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). confluore.comnih.gov These reagents activate the carboxylic acid to form a reactive intermediate that is then readily attacked by the amine to form a stable amide bond. nih.gov This method is widely used in bioconjugation to link the PEG spacer to proteins, peptides, or other amine-containing molecules. libretexts.orgcreativepegworks.com

Furthermore, the carboxylic acid can be converted into other functional groups. For instance, it can be esterified with various alcohols to create a diverse range of ester derivatives. rsc.orgscispace.comaip.orgresearchgate.net This allows for the introduction of different functionalities or the attachment of molecules containing hydroxyl groups. The ability to perform these derivatizations on the deprotected precursor highlights the utility of Acid-PEG1-t-butyl ester as a flexible building block in the construction of more complex molecular architectures. biochempeg.com

Amide Bond Formation via Carboxylic Acid Activation (e.g., EDC, DCC, HATU)

The terminal carboxylic acid of Acid-PEG1-t-butyl ester is readily available for conjugation with primary amines to form stable amide bonds. This reaction is a cornerstone of its application in bioconjugation and the assembly of PROTACs. biochempeg.comaxispharm.com The process requires the use of a coupling agent to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by an amine.

Commonly employed activating agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). cd-bioparticles.netmedchemexpress.commedchemexpress.com The general mechanism for these carbodiimide-based couplings involves the formation of a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine to form the desired amide. In many protocols, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are included to form a more stable active ester, which can improve reaction efficiency and minimize side reactions.

The HATU reagent operates through a similar principle but forms a highly reactive OAt-activated ester, which readily couples with amines to yield the final amide product. commonorganicchemistry.com The choice of coupling reagent and reaction conditions can be tailored based on the specific substrates being used to optimize yield and purity.

Table 1: Examples of Amide Coupling Reagents for Acid-PEG Linkers This table is illustrative of the types of reagents used for this class of compounds.

Coupling ReagentFull NameCommon Use
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideForms a stable amide bond between a carboxylic acid and a primary amine. cd-bioparticles.netmedchemexpress.com
DCC N,N'-DicyclohexylcarbodiimideActivates carboxylic acids for reaction with primary amines. cd-bioparticles.net
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateA highly efficient coupling agent for forming amide bonds, often used in peptide synthesis. medchemexpress.comcommonorganicchemistry.com

Conversion to Reactive Intermediates (e.g., Acid Chlorides)

To enhance the reactivity of the carboxylic acid moiety, Acid-PEG1-t-butyl ester can be converted into more reactive intermediates, such as an acid chloride. Acid chlorides are highly electrophilic and react readily with a wide range of nucleophiles, including amines, alcohols, and thiols, often without the need for a coupling agent.

A standard method for this transformation involves treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Recent studies have explored novel, milder methods for this conversion. For example, research has demonstrated the selective conversion of tert-butyl esters directly to acid chlorides using SOCl₂ at room temperature, a reaction that leaves other ester types, such as methyl or benzyl (B1604629) esters, unaffected. organic-chemistry.orgresearchgate.net This specific transformation proceeds via an acid-promoted mechanism where HCl is a key participant. organic-chemistry.org

Another innovative one-pot method uses α,α-dichlorodiphenylmethane as the chlorine source and a catalytic amount of tin(II) chloride (SnCl₂) to generate the acid chloride in situ from a t-butyl ester. scientificupdate.comorganic-chemistry.org Similarly, phosphorus trichloride (B1173362) (PCl₃) has been shown to mediate the conversion of t-butyl esters into acid chlorides, which can then be reacted in the same pot with amines or alcohols to form amides or new esters. researchgate.net These methods provide efficient pathways to activate the linker for subsequent conjugation steps.

Table 2: Reagents for Acid Chloride Formation from Carboxylic Acids or t-Butyl Esters

Reagent(s)Starting MaterialDescription
Thionyl chloride (SOCl₂) / Water t-Butyl EsterA method that selectively converts tert-butyl esters to acid chlorides at room temperature. The reaction is promoted by acid (HCl) and is compatible with various functional groups. organic-chemistry.orgresearchgate.net
α,α-Dichlorodiphenylmethane / SnCl₂ t-Butyl EsterGenerates acid chlorides in situ under mild conditions, which can be subsequently trapped with nucleophiles like alcohols or amines. scientificupdate.comorganic-chemistry.org
Phosphorus trichloride (PCl₃) t-Butyl EsterA one-pot method for converting t-butyl esters into amides and esters via an in situ acid chloride intermediate. researchgate.net

Further Functionalization for Orthogonal Reactivity

The defining characteristic of Acid-PEG1-t-butyl ester is its orthogonal nature, stemming from the two distinct carboxyl-containing functional groups. The free carboxylic acid can be selectively reacted while the t-butyl ester remains intact, acting as a protecting group. cd-bioparticles.netmedkoo.com This allows for a multi-step synthetic strategy where the linker is first conjugated to one molecule via an amide bond, as described in section 2.3.1.

Following the initial conjugation, the t-butyl protecting group can be removed to unveil a new, free carboxylic acid. This deprotection is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA). scientificupdate.comrsc.org The newly exposed carboxylic acid is then available for a second, independent conjugation reaction. This second reaction can again involve amide bond formation or other carboxylate chemistries, allowing for the covalent linking of two different molecules.

This orthogonal strategy is fundamental to the construction of bifunctional molecules like PROTACs, where one end of the linker binds to a target protein ligand and the other end binds to an E3 ligase ligand. biochempeg.comtcichemicals.com The ability to perform sequential reactions with high selectivity is crucial for the successful synthesis of these complex and targeted therapeutic agents. The stability of the t-butyl ester to the conditions of the first coupling reaction and its clean removal afterward are key to its utility. cd-bioparticles.netmedkoo.com

Research Applications in Bioconjugation and Drug Delivery Systems

Integration into Antibody-Drug Conjugates (ADCs) Research

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potential of a potent small-molecule drug. The linker connecting these two components is critical to the ADC's success, and PEG-based linkers derived from molecules like Acid-PEG1-t-butyl ester are frequently employed in their construction. chemsrc.com

The linker in an ADC is a key determinant of its therapeutic index, influencing both safety and effectiveness. A primary principle of linker design is to ensure the ADC remains stable in systemic circulation. axispharm.comaxispharm.com Premature release of the cytotoxic payload can lead to off-target toxicity. Conversely, the linker must be efficiently cleaved to release the active drug upon reaching the target cancer cell. axispharm.com

Linkers are broadly categorized as cleavable or non-cleavable. axispharm.com

Cleavable linkers are designed to break and release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH in endosomes and lysosomes or the presence of specific enzymes like cathepsins. axispharm.comissuu.com Examples include pH-sensitive hydrazone linkers and enzyme-cleavable peptide linkers. axispharm.com

Non-cleavable linkers release the drug only after the antibody component is completely degraded by proteases within the lysosome. axispharm.comissuu.com This process results in the release of the drug still attached to the linker and the amino acid residue it was conjugated to. issuu.com

Linker Design ConsiderationRationale for ADC PerformanceSupporting Evidence
Circulatory Stability Prevents premature release of the cytotoxic drug, minimizing systemic toxicity. axispharm.comaxispharm.comLinkers must be stable enough in the bloodstream to allow the ADC to reach its target. axispharm.com
Efficient Cleavage Ensures timely and effective release of the payload at the target site to kill cancer cells. axispharm.comCleavage can be triggered by the acidic environment of lysosomes or specific tumor-associated enzymes. axispharm.com
Linker Type (Cleavable vs. Non-cleavable) Determines the mechanism of drug release and can influence bystander effect potential. axispharm.comNon-cleavable linkers require lysosomal degradation of the antibody for payload release. issuu.com
Solubility and Pharmacokinetics The linker's chemical properties can enhance the overall solubility and in-vivo behavior of the ADC.PEG-based linkers are used to increase hydrophilicity and improve solubility in biological applications.

Acid-PEG1-t-butyl ester is a heterobifunctional linker precursor, meaning it has two different reactive ends, which is ideal for conjugating two different molecules like an antibody and a drug. cd-bioparticles.net The synthesis strategy typically involves a multi-step process.

First, the terminal carboxylic acid of Acid-PEG1-t-butyl ester can be activated using coupling agents (like EDC or DCC) to react with a primary amine group on a payload molecule, forming a stable amide bond. cd-bioparticles.net This step attaches the payload to one end of the PEG spacer.

Following this conjugation, the t-butyl ester protecting group at the other end of the linker is removed. This is typically achieved under acidic conditions, which selectively cleaves the ester and reveals a new carboxylic acid. cd-bioparticles.net This newly exposed acid can then be activated and conjugated to an amine group on the antibody, such as the side chain of a lysine (B10760008) residue, completing the formation of the ADC. This sequential approach allows for the controlled and specific assembly of the final conjugate.

Linker Design Principles for ADC Stability and Efficacy

Role in Proteolysis-Targeting Chimeras (PROTACs) Development

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. They consist of two ligands—one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. biochempeg.commusechem.com The linker's role is to bridge the two proteins, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. biochempeg.com PEG-based linkers, often synthesized from building blocks like Acid-PEG1-t-butyl ester, are the most commonly used type in PROTAC design, accounting for a majority of reported molecules. biochempeg.comrsc.org The inclusion of PEG can increase the water solubility and influence the cell permeability of the PROTAC molecule. biochempeg.com

The linker in a PROTAC is not merely a passive spacer; its length, composition, and attachment points are critical variables that profoundly affect the molecule's efficacy and selectivity. musechem.comexplorationpub.com Optimizing the linker is a crucial step in PROTAC development. creative-biolabs.com

Linker Length: The distance between the target protein and the E3 ligase is dictated by the linker length, which is fundamental to forming a stable and productive ternary complex. explorationpub.com

If the linker is too short, steric clashes can prevent the two proteins from binding simultaneously. explorationpub.com

If the linker is too long, the two proteins may not be brought into close enough proximity for efficient ubiquitin transfer. explorationpub.com

Systematic variation of PEG linker length is a common strategy to find the optimal distance for degradation. biochempeg.com Research has shown that even minor changes in linker length can have dramatic effects. For instance, a lapatinib-based PROTAC with a two-PEG-unit linker was found to degrade both EGFR and HER2, but extending the linker by a single ethylene (B1197577) glycol unit resulted in a PROTAC that selectively degraded only EGFR. frontiersin.orgexplorationpub.comnih.gov

Attachment Points: The position where the linker is connected to the warhead (target protein ligand) and the E3 ligand is also a key determinant of PROTAC activity. explorationpub.com The choice is typically guided by analyzing solvent-exposed regions of the ligands to ensure that their binding affinities are not significantly compromised. creative-biolabs.comexplorationpub.com Different attachment points can alter the orientation of the recruited E3 ligase relative to the target protein, influencing which surface residues on the target get ubiquitinated and, consequently, the degradation efficiency. frontiersin.org

Optimization ParameterImpact on PROTAC FunctionResearch Finding Example
Linker Length Affects formation of the ternary complex and can determine degradation selectivity. explorationpub.comfrontiersin.orgExtending a lapatinib-based PROTAC linker from two to three PEG units switched its activity from a dual EGFR/HER2 degrader to a selective EGFR degrader. frontiersin.orgnih.gov
Attachment Point Influences the geometry of the ternary complex and the efficiency of ubiquitin transfer. explorationpub.comDifferent linker attachment points on a VHL ligand resulted in selective degradation of p38α versus p38δ. frontiersin.org
Linker Composition Affects physicochemical properties like solubility and cell permeability. biochempeg.commusechem.comReplacing an alkyl chain with PEG units can increase water solubility but in some cases has been shown to inhibit PROTAC activity. biochempeg.comnih.gov

The linker directly influences the mechanism of target protein degradation by controlling the formation and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase). The linker's flexibility and chemical composition play a significant role. While flexible linkers like PEG chains are common, their conformational freedom can sometimes be a drawback. musechem.comrsc.org However, they allow for the systematic exploration of linker length to achieve optimal degradation. biochempeg.com

The linker composition can also have unexpected effects. Studies have shown that for certain targets, replacing an alkyl chain with PEG units of equivalent length can lead to a significant drop in degradation potency, suggesting that the linker itself can have specific interactions that either promote or inhibit the formation of a productive ternary complex. nih.gov Ultimately, the linker's properties must be fine-tuned to ensure the correct spatial orientation between the target protein and the E3 ligase, enabling the efficient transfer of ubiquitin and subsequent proteasomal degradation. explorationpub.com

Optimization of Linker Length and Attachment Points in PROTAC Design

Utilization in Advanced Drug Delivery Formulations

Beyond its role as a linker in complex bioconjugates, Acid-PEG1-t-butyl ester and related PEGylated compounds are integral to the formulation of advanced drug delivery systems. cd-bioparticles.netaxispharm.com The primary advantage of incorporating a PEG moiety is the significant increase in aqueous solubility it imparts to hydrophobic drugs. This is a critical challenge in pharmaceutical development, as many potent drug candidates are poorly soluble in water.

By conjugating a poorly soluble drug to a hydrophilic PEG derivative, its dispersion in aqueous environments is greatly enhanced. Furthermore, the ester linkage in molecules like Acid-PEG1-t-butyl ester can be designed for controlled, sustained release of the active drug, making it a valuable tool for developing long-acting therapeutic formulations. These PEGylated molecules are also used to modify the surfaces of nanoparticles, preventing their aggregation in biological fluids and improving their stability for use in diagnostic imaging and assays.

Enhancing Solubility and Biocompatibility of Therapeutic Agents

A significant challenge in pharmaceutical development is the poor aqueous solubility of many promising therapeutic molecules. sigmaaldrich.com Acid-PEG1-t-butyl ester and related PEGylated compounds are used to address this issue. The incorporation of the hydrophilic PEG chain can significantly improve the solubility and stability of hydrophobic drugs in aqueous environments. axispharm.comcreative-biolabs.com This process, known as PEGylation, involves attaching PEG chains to a drug molecule. By enhancing a drug's solubility, it can improve its bioavailability and suitability for formulation. axispharm.com

Furthermore, the PEG moiety is well-known for its ability to improve the biocompatibility of therapeutic agents. creative-biolabs.com When conjugated to a drug or drug carrier, the flexible and hydrophilic PEG chain can form a protective shield. This shield can reduce recognition by the immune system and decrease enzymatic degradation, leading to a longer circulation half-life in the body and potentially amplifying the efficacy of the treatment.

FeatureConsequence of PEGylationResearch Finding
Solubility Increases the dissolution of hydrophobic compounds in aqueous solutions.PEG derivatives are widely used to formulate poorly water-soluble drugs, enhancing their stability and bioavailability. axispharm.com
Biocompatibility Reduces immunogenicity and proteolytic degradation.Covalently bonding PEG moieties to therapeutic compounds mitigates immunogenic responses and elongates their circulation period.
Stability Protects the conjugated molecule from enzymatic attack and clearance.PEG linkers can protect drug molecules from degradation and clearance by the immune system. creative-biolabs.com

Fabrication of Micellar and Nanoparticle Drug Carriers

Acid-PEG1-t-butyl ester serves as a building block in the creation of sophisticated drug delivery vehicles such as polymeric micelles and nanoparticles. axispharm.com These nanostructures are formed from amphiphilic block copolymers, which have both hydrophilic (water-loving) and hydrophobic (water-fearing) segments. In an aqueous solution, these polymers self-assemble into a core-shell structure.

The hydrophilic PEG segments form the outer shell, which interfaces with the aqueous environment and provides biocompatibility and stability. nih.gov The hydrophobic core encapsulates poorly water-soluble drug molecules, effectively shielding them from the aqueous surroundings until they reach the target site. sigmaaldrich.comaxispharm.com Acid-PEG1-t-butyl ester can be used to synthesize these amphiphilic polymers. The ability to form stable, biocompatible micelles makes it particularly useful for delivering hydrophobic drugs. axispharm.com These nanoparticle systems can improve a drug's pharmacokinetic profile and allow for controlled or targeted release. sigmaaldrich.comresearchgate.net The size of these carriers is a critical factor; particles smaller than 200 nm can avoid sequestration by the reticuloendothelial system, while those larger than 10 nm can avoid rapid renal clearance. dovepress.com

Nanocarrier TypeRole of Acid-PEG1-t-butyl esterKey Advantages
Polymeric Micelles Used to synthesize amphiphilic block copolymers that self-assemble into core-shell structures.Enhances solubility of hydrophobic drugs, provides a biocompatible PEG shell, and can be designed for stimuli-responsive drug release. axispharm.comnih.gov
Nanoparticles Acts as a surface modifier or a component of the polymer matrix (e.g., PLGA-PEG).Improves in vivo stability, allows for tunable degradation and drug release, and can be sized for optimal circulation time. dovepress.com

Surface Functionalization and Biomaterial Modification

The modification of biomaterial surfaces is crucial for controlling their interaction with biological systems. taylorfrancis.com Acid-PEG1-t-butyl ester is employed as a heterobifunctional linker to impart desired chemical and biological properties onto a wide range of substrates, from medical implants to biosensor chips. axispharm.com

Immobilization of Biomolecules onto Solid Substrates

A key application of Acid-PEG1-t-butyl ester is the covalent attachment of biomolecules, such as proteins, peptides, or enzymes, to solid surfaces. cd-bioparticles.net This process is fundamental for the development of biosensors, diagnostic arrays, and materials for tissue engineering. researchgate.net

The chemistry of immobilization relies on the linker's distinct functional groups. The terminal carboxylic acid can be chemically activated, typically using carbodiimide (B86325) chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or Dicyclohexylcarbodiimide (B1669883) (DCC). cd-bioparticles.net Once activated, it readily reacts with primary amine groups (—NH₂) present in the lysine residues of proteins or on amine-functionalized surfaces, forming a stable and permanent amide bond. cd-bioparticles.netcreative-biolabs.com The t-butyl ester on the other end of the molecule serves as a protecting group for a second carboxylic acid, which can be deprotected under acidic conditions for subsequent reactions if needed. cd-bioparticles.netmedkoo.com This allows for a controlled, step-wise strategy for building complex biointerfaces.

Development of Antifouling and Bioinert Surfaces

Biofouling—the non-specific adsorption of proteins, cells, and other biological matter onto a material's surface—is a major cause of failure for medical devices and implants. researchgate.net Modifying surfaces with PEG chains, a process known as PEGylation, is a highly effective strategy for creating "antifouling" or bioinert surfaces.

When Acid-PEG1-t-butyl ester or similar PEG linkers are grafted onto a substrate, they form a dense, hydrophilic layer. This PEG layer creates a steric barrier and binds water molecules, forming a hydration shell that repels the approaching proteins and cells, thus preventing their adhesion. researchgate.net Research has shown that PEGylated substrates significantly reduce platelet adhesion and fibrinogen adsorption, which is critical for improving the hemocompatibility (blood compatibility) of materials used in cardiovascular devices. researchgate.net This surface modification enhances the long-term performance and safety of biomaterials by minimizing adverse biological responses. researchgate.net

Integration with Bioorthogonal Chemistry and Click Reactions

Strategic Design for Click Chemistry Applications

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yield, stereospecific, and generate minimal by-products, making them ideal for creating covalent links between molecules in complex biological settings. biochempeg.com The strategic design of linkers like Acid-PEG1-t-butyl ester is central to their application in these powerful conjugation methodologies.

PEG linkers are frequently functionalized with terminal alkyne or azide (B81097) groups to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.netsigmaaldrich.com These groups are largely unreactive towards biological molecules, ensuring that the ligation is highly specific. researchgate.net A precursor molecule like Acid-PEG1-t-butyl ester can be modified to include these moieties. For instance, its free carboxylic acid can be coupled to an amine-containing molecule that also bears an alkyne or azide, preparing it for a subsequent click reaction. This modular approach is widely used to synthesize bioconjugates, pharmaceuticals, and advanced materials. researchgate.net The resulting 1,2,3-triazole linkage formed during the CuAAC reaction is exceptionally stable. biochempeg.com

Concerns about the cytotoxicity of copper catalysts in living systems have spurred the development of catalyst-free click reactions. biochempeg.com Strain-promoted azide-alkyne cycloaddition (SPAAC) is a leading alternative, which utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), that reacts rapidly with an azide without needing a catalyst. biochempeg.comnih.gov PEG linkers are crucial in this context, often used to connect a DBCO group to a biomolecule. biochempeg.com The PEG chain improves the water solubility of often-hydrophobic cyclooctyne reagents and provides a flexible spacer. biochempeg.comacs.org

Another prominent catalyst-free method is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO). nih.govmdpi.com This reaction is extremely fast and bioorthogonal. mdpi.com PEG linkers functionalized with TCO or tetrazine are used to create injectable hydrogels for drug delivery and to label antibodies for imaging. mdpi.comnih.gov These catalyst-free methods are particularly advantageous for in vivo applications where biocompatibility is paramount. biochempeg.com

Incorporation of Alkyne or Azide Moieties into PEG Linkers

Application in Radiopharmaceutical Synthesis and Imaging Agents

The properties of PEG linkers are highly beneficial for the design of radiopharmaceuticals for positron emission tomography (PET). PET is a molecular imaging technique that allows for the noninvasive visualization of biological processes. kjnmt.org The incorporation of PEG can improve the pharmacokinetic properties of these imaging agents. elsevier.es

Fluorine-18 (¹⁸F) is a preferred radionuclide for PET imaging due to its ideal physical properties. researchgate.netresearchgate.net A common strategy for creating ¹⁸F-labeled tracers involves a multi-step process where a prosthetic group is first radiolabeled and then conjugated to a targeting molecule. scirp.orgscirp.org

Click chemistry is frequently employed for this conjugation step. For example, a targeting peptide might be functionalized with an azide, while a prosthetic group containing a PEG linker is labeled with ¹⁸F and functionalized with an alkyne. kjnmt.org The two parts are then joined via a CuAAC reaction. kjnmt.org This modular, late-stage radiofluorination is efficient and well-suited for working with short-lived isotopes like ¹⁸F. mdpi.com Catalyst-free reactions, such as SPAAC or IEDDA, are also used to label biomolecules like antibody fragments with ¹⁸F, simplifying the process and avoiding potential issues with copper catalysts. nih.govnih.govsnmjournals.org

The linker connecting the radionuclide to the targeting biomolecule is critical for the tracer's performance, affecting its stability, specificity, and clearance from the body. researchgate.net PEG linkers offer significant advantages in radiotracer design. researchgate.netmdpi.com

Improved Pharmacokinetics: The hydrophilic nature of PEG can improve the solubility of the tracer, reduce non-specific binding to proteins, and alter the excretion pathway, potentially reducing toxicity. mdpi.comacs.org

Enhanced Targeting: The length of the PEG chain can be optimized to provide proper distance between the radionuclide and the targeting moiety, preventing steric hindrance and preserving the molecule's binding affinity to its biological target. mdpi.comnih.gov Studies have shown that even small changes in PEG linker length can significantly impact a tracer's tumor retention and biodistribution. mdpi.comnih.gov

Reduced Background Signal: By improving clearance from non-target tissues, PEG linkers can lead to higher tumor-to-background ratios, resulting in clearer and more specific PET images. researchgate.netnih.gov

The strategic use of PEG linkers has been shown to improve the imaging properties of various radiotracers, including those targeting integrin αvβ3, prostate-specific membrane antigen (PSMA), and gastrin-releasing peptide receptor (GRPR). mdpi.comnih.govnih.gov

Interactive Data Tables

Table 1: Applications of PEG Linkers in Bioconjugation and Radiotracer Development

Application Area Reaction Type Key Feature of PEG Linker Purpose Citations
Bioconjugation CuAAC Functionalized with alkyne or azide Provides a stable, inert handle for specific ligation to biomolecules. researchgate.netsigmaaldrich.com
Catalyst-Free Bioconjugation SPAAC / IEDDA Attached to strained ring systems (e.g., DBCO, TCO) Improves solubility and provides spacing for catalyst-free reactions in living systems. biochempeg.comnih.govnih.gov
¹⁸F-PET Tracer Synthesis Click Chemistry (CuAAC/SPAAC) Part of a radiolabeled prosthetic group Facilitates modular, late-stage radiofluorination for efficient tracer production. nih.govkjnmt.org
Radiotracer Design N/A Tunable length (e.g., PEG₂, PEG₄, PEG₈) Optimizes pharmacokinetics, reduces non-specific uptake, and maintains target affinity. mdpi.commdpi.comacs.orgnih.gov

Table 2: Compound Names Mentioned in Article

Compound Name
Acid-PEG1-t-butyl ester
Alkyne
Azide
t-butyl ester
Carboxylic acid
1,2,3-triazole
Dibenzocyclooctyne (DBCO)
Tetrazine
Trans-cyclooctene (TCO)
Fluorine-18 (¹⁸F)
Integrin αvβ3
Prostate-specific membrane antigen (PSMA)

Future Research Directions and Emerging Paradigms

Computational Modeling and Predictive Analytics for Acid-PEG1-t-butyl ester Reactivity

The era of digital chemistry is dawning, and with it, the power of computational modeling and predictive analytics to forecast the behavior of molecules like Acid-PEG1-t-butyl ester. This approach offers the potential to move beyond laborious trial-and-error laboratory experiments, accelerating the development of novel applications. acs.orgnih.gov

Kinetic models that can accurately predict the outcome of PEGylation reactions are crucial. acs.orgnih.gov By incorporating protein tertiary structure-dependent reactivity models, researchers can gain insights into how molecular descriptors such as exposed surface areas, pKa, and surface charge influence the reactivity of specific sites on a protein. acs.orgnih.gov For Acid-PEG1-t-butyl ester, this means predicting how its terminal carboxylic acid will react with primary amine groups on a target molecule under various conditions. cd-bioparticles.net

The table below outlines key parameters and desired outcomes for the computational modeling of Acid-PEG1-t-butyl ester reactivity.

Parameter Modeling Goal Potential Impact
Protein Surface Accessibility Predict optimal reaction sites for conjugation.Increased efficiency and specificity of bioconjugation.
pKa of Reactive Groups Determine pH-dependent reactivity.Optimization of reaction conditions for higher yields.
Solvent Effects Model reactivity in different solvent environments.Enhanced reaction design and control.
Linker Conformation Predict the 3D structure of the conjugated molecule.Understanding of structure-activity relationships.
Hydrolysis Rate of t-butyl ester Predict cleavage kinetics under various conditions.Design of prodrugs with controlled release profiles. mdpi.com

Novel Applications in Diagnostic and Therapeutic Modalities

The unique properties of Acid-PEG1-t-butyl ester, such as its ability to enhance solubility and stability, make it a prime candidate for innovative diagnostic and therapeutic applications. axispharm.comaxispharm.com Its role as a heterobifunctional linker, with a terminal carboxylic acid and a protected carboxylic acid, allows for the precise construction of complex molecular architectures. cd-bioparticles.netsigmaaldrich.com

In diagnostics, this compound could be used to develop novel imaging agents. By conjugating a targeting moiety to one end of the linker and an imaging agent to the other, highly specific probes for various diseases could be created. The PEG spacer can improve the pharmacokinetic properties of the imaging agent, leading to better signal-to-noise ratios and clearer diagnostic images.

In the therapeutic arena, Acid-PEG1-t-butyl ester is poised to play a significant role in the development of advanced drug delivery systems. axispharm.comresearchgate.net It can be used to create prodrugs of pharmaceuticals, where the t-butyl ester group masks a carboxylic acid function of a drug until it reaches its target, where it can be cleaved under acidic conditions. cd-bioparticles.netnih.gov This strategy can improve the drug's stability, reduce off-target effects, and provide controlled release. researchgate.net

Furthermore, this linker is a valuable building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). sigmaaldrich.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker in a PROTAC can modulate its solubility, cell permeability, and the spatial orientation of the two binding moieties, all of which are critical for its efficacy. precisepeg.com

The following table summarizes potential novel applications for Acid-PEG1-t-butyl ester.

Application Area Specific Use Anticipated Benefit
Diagnostics Development of targeted MRI or fluorescence imaging probes.Enhanced disease detection and monitoring. researchgate.net
Therapeutics Creation of acid-sensitive prodrugs for targeted cancer therapy.Improved therapeutic index and reduced side effects. nih.govnih.gov
Therapeutics Synthesis of PROTACs for targeted protein degradation.Novel therapeutic strategies for previously "undruggable" targets. sigmaaldrich.com
Drug Delivery Formulation of poorly water-soluble drugs into stable micelles.Enhanced bioavailability of therapeutic agents. axispharm.comaxispharm.com

Development of Next-Generation PEG-based Linkers with Tunable Properties

The evolution of PEG linkers is moving towards more sophisticated designs with precisely controllable, or "tunable," properties. chempep.comfcad.com This involves creating linkers that can respond to specific biological cues, such as changes in pH, redox potential, or the presence of certain enzymes. researchgate.netnih.govacs.org Acid-PEG1-t-butyl ester serves as a foundational component for the development of these next-generation linkers.

By modifying the structure of the PEG chain or the terminal functional groups, researchers can create linkers with a wide range of characteristics. For instance, incorporating cleavable moieties within the PEG backbone can lead to stimuli-responsive drug release. researchgate.netnih.gov The length and branching of the PEG chain can also be adjusted to fine-tune the linker's flexibility, hydrophilicity, and pharmacokinetic profile. chempep.comsigmaaldrich.comnih.gov

The development of "smart" PEG linkers is a particularly exciting area of research. These linkers can be designed to release their payload only in the tumor microenvironment, which is often characterized by lower pH and higher concentrations of certain enzymes. nih.govnih.gov This targeted release can significantly improve the efficacy of anticancer drugs while minimizing systemic toxicity. researchgate.net

Future research will likely focus on creating a diverse library of PEG-based linkers derived from Acid-PEG1-t-butyl ester, each with a unique set of properties tailored for a specific application. This will involve exploring different cleavage chemistries, PEG architectures (linear, branched, or multi-arm), and conjugation strategies. chempep.comsigmaaldrich.com

The table below highlights key areas for the development of next-generation PEG-based linkers.

Linker Property Development Strategy Potential Application
pH-Sensitivity Incorporation of acid-labile groups (e.g., hydrazones, acetals).Targeted drug release in the acidic tumor microenvironment. nih.govnih.gov
Redox-Sensitivity Inclusion of disulfide bonds.Drug release in the reducing intracellular environment. nih.govacs.org
Enzyme-Sensitivity Integration of enzyme-cleavable peptide sequences.Site-specific activation of therapeutic agents. researchgate.net
Tunable Flexibility Variation of PEG chain length and branching.Optimization of binding affinity and pharmacokinetic properties. nih.govnih.gov
Hydrophilicity/Hydrophobicity Modification of the PEG backbone with different chemical groups.Improved solubility and cell permeability of drug conjugates. precisepeg.com

Q & A

Q. What are the standard protocols for synthesizing Acid-PEG1-t-butyl ester, and how is purity ensured?

  • Methodological Answer : The synthesis typically involves coupling a polyethylene glycol (PEG) chain to a t-butyl ester-protected carboxylic acid. Key steps include:
  • Activation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to activate the carboxylic acid for esterification.
  • Purification : Employ column chromatography or preparative HPLC to isolate the product from unreacted starting materials and byproducts.
  • Characterization : Confirm structural integrity via 1H^1H-NMR and 13C^{13}C-NMR to verify PEG linkage and t-butyl ester presence. Purity is assessed using reverse-phase HPLC (>95% purity threshold) and mass spectrometry (MS) for molecular weight validation .
    For reproducibility, document reaction parameters (temperature, solvent, stoichiometry) and purification conditions in detail, aligning with journal guidelines for experimental sections .

Q. Which analytical techniques are critical for characterizing Acid-PEG1-t-butyl ester?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies PEG backbone signals (e.g., ethylene oxide protons at δ 3.5–3.7 ppm) and t-butyl groups (singlet at δ 1.2–1.4 ppm). 13C^{13}C-NMR confirms ester carbonyl resonance (~170 ppm).
  • Mass Spectrometry (MS) : Matrix-assisted laser desorption/ionization (MALDI-TOF) or electrospray ionization (ESI-MS) validates molecular weight and detects impurities.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 220 nm) quantifies purity and monitors degradation products.
    Cross-referencing data from these techniques ensures accurate structural and purity assessment .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for Acid-PEG1-t-butyl ester synthesis to maximize yield and minimize side products?

  • Methodological Answer : Adopt Taguchi experimental design to systematically evaluate parameters:
  • Parameter Screening : Test variables like catalyst concentration (acid/base), reaction temperature (25–60°C), and molar ratios (PEG:acid).
  • Orthogonal Arrays : Use L9 orthogonal arrays to reduce experimental runs while capturing interactions between factors .
  • Statistical Analysis : Apply ANOVA to identify significant parameters. For example, catalyst concentration may dominate yield (e.g., 77.5% contribution in esterification reactions) .
    Post-optimization, validate results under predicted optimal conditions and compare theoretical vs. experimental yields to refine models.

Q. How should batch-to-batch variability in Acid-PEG1-t-butyl ester be addressed in sensitive bioassays?

  • Methodological Answer :
  • Enhanced Quality Control (QC) : Request peptide content analysis (via amino acid analysis or UV spectrophotometry) and residual solvent testing (GC-MS) to standardize batches .
  • Stability Studies : Monitor hydrolysis of the t-butyl ester under storage conditions (e.g., -20°C, desiccated) using LC-MS. Adjust buffers to physiological pH (7.4) to assess in-lab stability .
  • Replication : Include internal controls in assays (e.g., spiked standards) to normalize inter-batch differences.

Q. How to resolve contradictions between characterization data (e.g., NMR vs. HPLC purity results)?

  • Methodological Answer :
  • Cross-Validation : Repeat analyses using alternative techniques (e.g., FT-IR for functional groups, TGA for thermal stability).
  • Sample Preparation : Ensure solvents are fully removed (lyophilization) to avoid NMR signal interference from residual water or salts.
  • Statistical Thresholds : Define acceptable purity ranges (e.g., HPLC ≥95%, NMR integration ratios within 5% deviation) and investigate outliers via targeted MS/MS fragmentation .

Q. What strategies enhance the integration of Acid-PEG1-t-butyl ester into drug delivery systems?

  • Methodological Answer :
  • Hydrolysis Kinetics : Conduct pH-dependent stability studies (e.g., 37°C in PBS at pH 5.0 and 7.4) to determine ester cleavage rates. Use LC-MS to quantify released carboxylic acid over time.
  • Conjugation Efficiency : Optimize PEG:payload molar ratios (e.g., 1:1 to 1:5) and assess using size-exclusion chromatography (SEC) or dynamic light scattering (DLS) for nanoparticle size consistency.
  • Biological Validation : Test in vitro cytotoxicity (MTT assay) and cellular uptake (fluorescence microscopy) to confirm functional efficacy post-conjugation .

Data Presentation Guidelines

  • Tables : Include orthogonal array layouts (e.g., Table 1 in ) and ANOVA results to demonstrate parameter significance.
  • Figures : Use S/N ratio plots (e.g., Fig. 1 in ) to visualize optimal conditions.
  • Ethics : Adhere to journal requirements for data transparency and reproducibility, as outlined in experimental reporting standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.